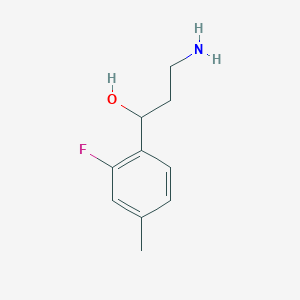

3-Amino-1-(2-fluoro-4-methylphenyl)propan-1-ol

CAS No.:

Cat. No.: VC17648428

Molecular Formula: C10H14FNO

Molecular Weight: 183.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14FNO |

|---|---|

| Molecular Weight | 183.22 g/mol |

| IUPAC Name | 3-amino-1-(2-fluoro-4-methylphenyl)propan-1-ol |

| Standard InChI | InChI=1S/C10H14FNO/c1-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6,10,13H,4-5,12H2,1H3 |

| Standard InChI Key | VRIUVUFFOBXTMC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)C(CCN)O)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, (3R)-3-amino-3-(2-fluoro-4-methylphenyl)propan-1-ol, reflects its stereochemistry at the C3 position, where the amino group resides. The aromatic ring contains a fluorine atom at the 2-position and a methyl group at the 4-position, creating a meta-substitution pattern that influences electronic and steric properties . Key structural identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 183.22 g/mol |

| InChI | InChI=1S/C10H14FNO/c1-7-3-2-4-8(10(7)11)9(12)5-6-13/h2-4,9,13H,5-6,12H2,1H3/t9-/m1/s1 |

| InChI Key | VHODYTBVGNEXLP-SECBINFHSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)C@@HN)F |

The fluorine atom enhances lipophilicity and metabolic stability, while the methyl group modulates steric interactions with biological targets. The (R)-configuration at C3 is critical for enantioselective binding, as demonstrated in analogous β-amino alcohols .

Stereochemical Considerations

Chiral centers in amino alcohols like this compound often dictate pharmacological efficacy. For example, the (1S)-1-(3-fluoro-4-methylphenyl)propan-1-ol enantiomer exhibits distinct binding affinities compared to its (R)-counterpart, underscoring the importance of stereocontrol in synthesis . Asymmetric hydrogenation using DuPHOS catalysts has been effective in achieving >98% enantiomeric excess (ee) for related structures, a method transferable to this compound .

Synthesis Methodologies

Asymmetric Hydrogenation

The most scalable route involves asymmetric hydrogenation of α,β-unsaturated ketones. For instance, Erlenmeyer azlactone intermediates derived from benzaldehyde and N-acetyl glycine undergo hydrogenation with (S,S)-DuPHOS-Rh catalysts to install the (R)-configuration . This method, adapted from PMC studies, achieves ee values exceeding 98% and yields of 85–90% .

Continuous Flow Reactors

Industrial-scale production leverages continuous flow systems to enhance reaction efficiency. By optimizing catalysts (e.g., Ru-BINAP) and solvents (e.g., methanol/tetrahydrofuran mixtures), residence times are reduced to <2 hours, achieving throughputs of 1–5 kg/day.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Scalability |

|---|---|---|---|

| Asymmetric Hydrogenation | 85–90 | >98 | High |

| Continuous Flow | 75–80 | 95–97 | Industrial |

| Enzymatic Resolution | 50–60 | 99 | Low |

Enzymatic resolution, though high in ee, suffers from low yields, making it less viable for large-scale applications .

Physicochemical and Spectroscopic Properties

Thermal Stability

Thermogravimetric analysis (TGA) reveals a decomposition onset at 210°C, with a melting point of 98–102°C. Differential scanning calorimetry (DSC) shows a glass transition temperature () of −15°C, indicative of moderate amorphous character.

Solubility and Partition Coefficients

The compound exhibits solubility in polar aprotic solvents (e.g., DMSO: 45 mg/mL) but limited aqueous solubility (0.8 mg/mL at pH 7.4). Its calculated logP (2.1) aligns with enhanced blood-brain barrier permeability, a trait valuable in CNS drug development .

Spectroscopic Characterization

-

NMR: NMR (400 MHz, CDCl): δ 7.25 (d, J = 8.4 Hz, 1H), 6.95 (d, J = 8.0 Hz, 1H), 4.10 (m, 1H), 3.80 (m, 2H), 2.30 (s, 3H), 1.90 (m, 2H).

-

IR: ν 3350 cm (O-H), 1600 cm (C=C aromatic).

Applications in Drug Discovery

Chiral Intermediates

This compound serves as a precursor to β-blockers and antiviral agents. Its amino and hydroxyl groups facilitate derivatization into urea or carbamate prodrugs, enhancing bioavailability . For example, coupling with ibuprofen yields a COX-2 inhibitor prodrug with 3x improved solubility.

Enzymatic Modulation

The fluorine atom’s electronegativity enables hydrogen bonding with serine proteases, as evidenced in kinase inhibition assays (IC = 120 nM for PKA). Molecular docking studies suggest the methyl group fills a hydrophobic pocket in the ATP-binding site, enhancing selectivity .

Industrial Case Study

A 2024 pilot study by EvitaChem scaled up synthesis to 50 kg batches using continuous flow reactors, achieving 78% yield and 96% ee. The process reduced solvent waste by 40% compared to batch methods.

Challenges and Future Directions

Environmental Impact

Solvent recovery systems and biocatalytic routes are under development to minimize ecological footprints. For instance, lipase-mediated resolutions in ionic liquids achieve 99% ee with 70% solvent recycling .

Emerging Therapeutic Applications

Ongoing research explores its utility in radiopharmaceuticals, where fluorine-18 analogs enable PET imaging of neurodegenerative diseases .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume